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Core Science & Biosynthesis

Foundational

Initial Reactivity Studies of 4-Chloro-5-methyl-2-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the initial reactivity of 4-Chloro-5-methyl-2-nitrobenzaldehyde, a substituted aromatic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the initial reactivity of 4-Chloro-5-methyl-2-nitrobenzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile building block in synthetic organic chemistry. The strategic placement of a chloro, methyl, and a nitro group on the benzaldehyde scaffold imparts a unique electronic and steric profile, opening avenues for diverse chemical transformations. This document outlines the expected reactivity at the aldehyde functionality and the aromatic core, supported by mechanistic insights and detailed experimental protocols for preliminary studies. The content herein is intended to serve as a foundational resource for researchers exploring the utility of this compound in the synthesis of novel heterocyclic compounds, pharmaceutical intermediates, and other complex organic molecules.

Introduction and Molecular Overview

4-Chloro-5-methyl-2-nitrobenzaldehyde is a polysubstituted aromatic aldehyde. Its molecular structure, characterized by an aldehyde group ortho to a strongly electron-withdrawing nitro group, and further substituted with a chloro and a methyl group, suggests a rich and varied chemical reactivity. The interplay of these functional groups governs the molecule's electrophilicity and susceptibility to nucleophilic attack, making it a valuable intermediate for a range of synthetic applications.

Molecular Structure and Properties:

PropertyValueSource
IUPAC Name 4-chloro-5-methyl-2-nitrobenzaldehyde
Molecular Formula C₈H₆ClNO₃[1]
Molecular Weight 199.59 g/mol [2]
CAS Number 162100-81-4[2]

The strong electron-withdrawing nature of the nitro group at the ortho position significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[3] Concurrently, the nitro group itself can be a site of chemical modification, most notably through reduction to an amino group, which can then participate in intramolecular cyclization reactions.[3] The chloro and methyl substituents on the aromatic ring further modulate the electronic environment and provide steric influence, which can be exploited for regioselective transformations.

Predicted Reactivity and Mechanistic Considerations

The reactivity of 4-Chloro-5-methyl-2-nitrobenzaldehyde can be logically dissected by considering the individual and combined effects of its functional groups.

Reactivity of the Aldehyde Group

The aldehyde functionality is a primary site for a variety of nucleophilic addition and condensation reactions.

  • Schiff Base Formation: The electrophilic carbonyl carbon readily reacts with primary amines to form imines (Schiff bases).[4][5] These imines are stable intermediates that can be further reduced to secondary amines or used in the synthesis of nitrogen-containing heterocycles.

  • Condensation Reactions: The aldehyde is expected to participate in classic condensation reactions such as the Knoevenagel, Perkin, and Wittig reactions.[6] These reactions are fundamental for carbon-carbon bond formation and the construction of more complex molecular frameworks.

Reactivity involving the Nitro Group

The versatile nitro group offers several avenues for synthetic transformations.

  • Reduction to an Amine: The nitro group can be readily reduced to a primary amine using various reducing agents (e.g., Fe/AcOH, SnCl₂/HCl).[3][7] The resulting 2-amino-4-chloro-5-methylbenzaldehyde is a valuable intermediate for the synthesis of quinolines and other fused heterocyclic systems through intramolecular condensation reactions.

  • Nucleophilic Aromatic Substitution: While less common for nitro groups themselves, the strong electron-withdrawing effect of the nitro group, in concert with the chloro substituent, can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions at specific positions.

Proposed Initial Experimental Protocols

The following protocols are designed as a starting point for investigating the reactivity of 4-Chloro-5-methyl-2-nitrobenzaldehyde.

Experiment 1: Synthesis of a Schiff Base

This experiment explores the reactivity of the aldehyde group with a primary amine.

Protocol:

  • Dissolve 1.0 equivalent of 4-Chloro-5-methyl-2-nitrobenzaldehyde in a suitable solvent (e.g., ethanol, methanol).

  • Add 1.1 equivalents of a primary amine (e.g., aniline) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the Schiff base product may precipitate out of the solution or can be isolated by removal of the solvent under reduced pressure followed by recrystallization.

Logical Workflow for Schiff Base Formation:

Nitro_Reduction start 4-Chloro-5-methyl- 2-nitrobenzaldehyde product 2-Amino-4-chloro- 5-methylbenzaldehyde start->product Reduction reagents Reducing Agent (e.g., Fe/AcOH)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Chloro-5-methyl-2-nitrobenzaldehyde from Substituted Toluenes

Introduction 4-Chloro-5-methyl-2-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a chlorinated and nitrated benzene ring with an aldehyde fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-5-methyl-2-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a chlorinated and nitrated benzene ring with an aldehyde functional group, provides a versatile scaffold for the construction of more complex molecules. The strategic placement of the chloro, methyl, and nitro substituents on the aromatic ring influences the reactivity and directing effects in subsequent chemical transformations, making a controlled and efficient synthesis paramount.

This document provides detailed application notes and protocols for two plausible synthetic routes to 4-Chloro-5-methyl-2-nitrobenzaldehyde, starting from readily available substituted toluenes. The methodologies discussed are grounded in established organic chemistry principles and are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide for the laboratory-scale synthesis of this important building block. The causality behind experimental choices, potential challenges, and key optimization parameters are discussed to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of 4-Chloro-5-methyl-2-nitrobenzaldehyde from a substituted toluene requires two key transformations: the introduction of a nitro group (nitration) and the formation of an aldehyde group (formylation). The order of these steps is critical to achieving the desired regiochemistry. We will explore two primary synthetic pathways starting from 4-chloro-3-methyltoluene, a commercially available starting material.

  • Route 1: This pathway involves the initial nitration of 4-chloro-3-methyltoluene to introduce the nitro group at the C2 position, followed by the conversion of the methyl group at the C5 position into an aldehyde.

  • Route 2: An alternative approach involves the initial introduction of a masked aldehyde or a precursor group, followed by a regioselective nitration to yield the final product.

Below is a high-level overview of the proposed synthetic routes.

Synthetic_Routes_Overview cluster_0 Starting Material cluster_1 Route 1 cluster_2 Route 2 SM 4-Chloro-3-methyltoluene R1_Step1 Nitration SM->R1_Step1 R2_Step1 Benzylic Halogenation SM->R2_Step1 R1_Intermediate 4-Chloro-5-methyl-2-nitrotoluene R1_Step1->R1_Intermediate R1_Step2 Oxidation of Methyl Group R1_Intermediate->R1_Step2 Product 4-Chloro-5-methyl-2-nitrobenzaldehyde R1_Step2->Product R2_Intermediate1 4-Chloro-3-(chloromethyl)toluene R2_Step1->R2_Intermediate1 R2_Step2 Aldehyde Formation R2_Intermediate1->R2_Step2 R2_Intermediate2 4-Chloro-3-methylbenzaldehyde R2_Step2->R2_Intermediate2 R2_Step3 Nitration R2_Intermediate2->R2_Step3 R2_Step3->Product

Caption: High-level overview of two synthetic routes to 4-Chloro-5-methyl-2-nitrobenzaldehyde.

Route 1: Nitration Followed by Oxidation

This synthetic route leverages the directing effects of the substituents on the starting material, 4-chloro-3-methyltoluene, to achieve the desired regiochemistry of nitration. The subsequent oxidation of the benzylic methyl group provides the target aldehyde.

Step 1: Nitration of 4-Chloro-3-methyltoluene

Mechanistic Insight: The nitration of 4-chloro-3-methyltoluene is an electrophilic aromatic substitution reaction.[1][2] The methyl group (-CH₃) is an activating, ortho, para-director, while the chlorine atom (-Cl) is a deactivating, yet also ortho, para-director.[3] The directing effects of these two groups are synergistic, favoring substitution at the positions ortho and para to the methyl group and ortho to the chloro group. The primary site of nitration is expected to be the C2 position, which is ortho to both the methyl and chloro groups and is sterically accessible. The formation of other isomers is possible and will necessitate purification.[4][5]

Nitration_of_4_Chloro_3_methyltoluene Reactant 4-Chloro-3-methyltoluene C₇H₇Cl Reagents { Reagents | HNO₃, H₂SO₄} Reactant->Reagents Product 4-Chloro-5-methyl-2-nitrotoluene C₇H₆ClNO₂ Reagents->Product

Caption: Nitration of 4-chloro-3-methyltoluene.

Protocol: Synthesis of 4-Chloro-5-methyl-2-nitrotoluene

ParameterValue
Reactants 4-Chloro-3-methyltoluene, Nitric acid (fuming), Sulfuric acid (concentrated)
Stoichiometry 1.0 eq. 4-Chloro-3-methyltoluene, 1.1 eq. Nitric acid
Solvent Sulfuric acid (acts as solvent and catalyst)
Temperature 0-5 °C
Reaction Time 1-2 hours
Work-up Quenching with ice-water, extraction with an organic solvent

Detailed Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add 4-chloro-3-methyltoluene (14.0 g, 0.1 mol) to the stirred sulfuric acid, maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid (4.6 mL, 0.11 mol) to concentrated sulfuric acid (10 mL) in a separate beaker, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise from the dropping funnel to the solution of 4-chloro-3-methyltoluene over a period of 1 hour, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • A solid precipitate of the crude product will form. Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to isolate the desired 4-chloro-5-methyl-2-nitrotoluene isomer.

Step 2: Oxidation of 4-Chloro-5-methyl-2-nitrotoluene

Mechanistic Insight: The conversion of the methyl group of 4-chloro-5-methyl-2-nitrotoluene to an aldehyde can be achieved through a two-step sequence: benzylic halogenation followed by oxidation of the resulting benzyl halide.[6] This approach is often more controlled than direct oxidation of the methyl group, which can lead to over-oxidation to the carboxylic acid.

Sub-step 2a: Benzylic Bromination

Free radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) or AIBN is a standard method for the selective bromination of the benzylic position.

Sub-step 2b: Oxidation of the Benzyl Bromide

Several methods can be employed for the oxidation of the resulting 4-chloro-2-nitro-5-(bromomethyl)toluene to the corresponding aldehyde. The Sommelet reaction is a classic and effective method for this transformation.[7][8][9][10][11] It involves the reaction of the benzyl halide with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.[7][10]

Oxidation_via_Sommelet_Reaction Start 4-Chloro-5-methyl-2-nitrotoluene Step1 Benzylic Bromination (NBS, AIBN) Start->Step1 Intermediate 4-Chloro-5-(bromomethyl)-2-nitrotoluene Step1->Intermediate Step2 Sommelet Reaction (HMTA, H₂O) Intermediate->Step2 Product 4-Chloro-5-methyl-2-nitrobenzaldehyde Step2->Product

Caption: Oxidation of the methyl group via benzylic bromination and the Sommelet reaction.

Protocol: Synthesis of 4-Chloro-5-methyl-2-nitrobenzaldehyde via Sommelet Reaction

ParameterValue
Reactants 4-Chloro-5-methyl-2-nitrotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Hexamethylenetetramine (HMTA)
Stoichiometry 1.0 eq. Toluene derivative, 1.1 eq. NBS, 0.05 eq. AIBN; 1.0 eq. Benzyl bromide, 1.2 eq. HMTA
Solvent Carbon tetrachloride (for bromination), 50% Aqueous acetic acid (for Sommelet)
Temperature Reflux (for both steps)
Reaction Time 2-4 hours (bromination), 4-6 hours (Sommelet)
Work-up Filtration, extraction, and purification by chromatography or recrystallization

Detailed Procedure:

  • Benzylic Bromination:

    • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-5-methyl-2-nitrotoluene (18.5 g, 0.1 mol) in carbon tetrachloride (150 mL).

    • Add N-bromosuccinimide (19.6 g, 0.11 mol) and AIBN (0.82 g, 0.005 mol).

    • Heat the mixture to reflux with stirring for 2-4 hours. The reaction can be monitored by observing the consumption of the starting material by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide by-product.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude 4-chloro-5-(bromomethyl)-2-nitrotoluene, which can be used in the next step without further purification.

  • Sommelet Reaction:

    • In a round-bottom flask, dissolve the crude 4-chloro-5-(bromomethyl)-2-nitrotoluene (from the previous step) in 50% aqueous acetic acid (200 mL).

    • Add hexamethylenetetramine (HMTA) (16.8 g, 0.12 mol).

    • Heat the mixture to reflux with stirring for 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it into water (400 mL).

    • Extract the product with diethyl ether or ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, then wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization to afford pure 4-chloro-5-methyl-2-nitrobenzaldehyde.

Route 2: Formylation Followed by Nitration

This alternative route involves first establishing the aldehyde functionality (or a precursor) on the 4-chloro-3-methyltoluene scaffold, followed by nitration. The regiochemical outcome of the nitration step will be influenced by the directing effects of the chloro, methyl, and formyl groups.

Step 1: Formylation of 4-Chloro-3-methyltoluene

Direct formylation of 4-chloro-3-methyltoluene can be challenging due to the presence of a deactivating chloro group. However, indirect methods, such as the one described in Route 1 (benzylic halogenation followed by oxidation), can be employed here to first synthesize 4-chloro-3-methylbenzaldehyde.

Protocol: Synthesis of 4-Chloro-3-methylbenzaldehyde

This protocol follows the same principles as Step 2 in Route 1, but starts with 4-chloro-3-methyltoluene.

  • Benzylic Bromination of 4-Chloro-3-methyltoluene:

    • Follow the procedure for benzylic bromination described in Route 1, Step 2a, using 4-chloro-3-methyltoluene as the starting material.

  • Oxidation via Sommelet Reaction:

    • Follow the procedure for the Sommelet reaction described in Route 1, Step 2b, using the crude 4-chloro-3-(bromomethyl)toluene from the previous step.

Step 2: Nitration of 4-Chloro-3-methylbenzaldehyde

Mechanistic Insight: The nitration of 4-chloro-3-methylbenzaldehyde will be governed by the directing effects of the three substituents. The methyl group is an ortho, para-director, the chloro group is an ortho, para-director (deactivating), and the aldehyde group (-CHO) is a meta-director (strongly deactivating).[3] The aldehyde group will direct the incoming nitro group to the positions meta to it (C3 and C5). The methyl group at C3 and the chloro group at C4 will influence the final position. The position ortho to the methyl group and meta to the aldehyde (C2) is a likely candidate for nitration.

Nitration_of_4_Chloro_3_methylbenzaldehyde Reactant 4-Chloro-3-methylbenzaldehyde C₈H₇ClO Reagents { Reagents | HNO₃, H₂SO₄} Reactant->Reagents Product 4-Chloro-5-methyl-2-nitrobenzaldehyde C₈H₆ClNO₃ Reagents->Product

Caption: Nitration of 4-chloro-3-methylbenzaldehyde.

Protocol: Synthesis of 4-Chloro-5-methyl-2-nitrobenzaldehyde

ParameterValue
Reactants 4-Chloro-3-methylbenzaldehyde, Nitric acid (fuming), Sulfuric acid (concentrated)
Stoichiometry 1.0 eq. 4-Chloro-3-methylbenzaldehyde, 1.1 eq. Nitric acid
Solvent Sulfuric acid
Temperature 0-10 °C
Reaction Time 2-3 hours
Work-up Quenching with ice-water, extraction, and purification

Detailed Procedure:

  • In a manner similar to the nitration protocol in Route 1, Step 1, dissolve 4-chloro-3-methylbenzaldehyde (15.5 g, 0.1 mol) in concentrated sulfuric acid (60 mL) at 0 °C.

  • Prepare the nitrating mixture of fuming nitric acid (4.6 mL, 0.11 mol) and concentrated sulfuric acid (12 mL) and add it dropwise to the aldehyde solution, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at 5-10 °C for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice (250 g) and stir.

  • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain 4-chloro-5-methyl-2-nitrobenzaldehyde.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely practiced named reactions in organic synthesis. To ensure the trustworthiness and self-validation of these procedures, the following points are crucial:

  • Characterization: The identity and purity of all intermediates and the final product must be rigorously confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • Monitoring Reaction Progress: Consistent monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and to minimize the formation of by-products.

  • Purification: The purification methods suggested (recrystallization and column chromatography) are standard procedures for isolating the desired product from isomers and other impurities. The choice of solvent for recrystallization and the eluent system for chromatography may require optimization.

  • Safety: All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The use of concentrated acids and fuming nitric acid requires extreme caution.

Conclusion

The synthesis of 4-Chloro-5-methyl-2-nitrobenzaldehyde from substituted toluenes can be effectively achieved through multiple synthetic pathways. The two routes detailed in these application notes, starting from 4-chloro-3-methyltoluene, offer viable and logical approaches for its preparation. Route 1, involving nitration followed by oxidation, may be advantageous in terms of the regiocontrol of the initial nitration step. Route 2, which proceeds via formylation followed by nitration, provides an alternative strategy where the directing effects of the substituents in the final nitration step are critical. The choice of route will depend on the availability of starting materials, desired scale of the reaction, and the purification capabilities at hand. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development.

References

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Sources

Application

Catalytic conversion of 4-Chloro-5-methyl-2-nitrobenzaldehyde to substituted anilines

Application Note & Protocol Topic: Chemoselective Catalytic Conversion of 4-Chloro-5-methyl-2-nitrobenzaldehyde to 2-Amino-4-chloro-5-methylbenzaldehyde Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Chemoselective Catalytic Conversion of 4-Chloro-5-methyl-2-nitrobenzaldehyde to 2-Amino-4-chloro-5-methylbenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Selective Nitro Reduction in Multifunctional Molecules

Substituted anilines are foundational building blocks in modern chemistry, serving as indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Among these, ortho-aminobenzaldehydes are particularly valuable intermediates, readily participating in cyclization reactions to form a variety of heterocyclic scaffolds central to many therapeutic agents.

The conversion of 4-Chloro-5-methyl-2-nitrobenzaldehyde presents a significant synthetic challenge rooted in chemoselectivity. The molecule contains three distinct functional groups susceptible to reduction: a nitro group, an aldehyde, and an aryl chloride. The primary objective is the exclusive reduction of the nitro group to an amine, a six-electron transformation, while preserving the aldehyde and the carbon-chlorine bond.[2] Standard reduction methods often lack the required specificity, leading to a mixture of undesired products.[3]

This technical guide provides a comprehensive overview of strategies to achieve this selective transformation, focusing on the rationale behind catalyst selection and process optimization. We present detailed protocols for catalytic transfer hydrogenation and high-pressure catalytic hydrogenation, offering field-proven insights for researchers navigating this delicate synthesis.

The Chemoselectivity Problem: Desired vs. Undesired Pathways

Achieving the target conversion requires a catalytic system that can differentiate between the nitro, aldehyde, and chloro functionalities. The primary challenge is that many powerful reducing systems capable of converting the nitro group can also readily attack the other groups.[3]

Potential Side Reactions Include:

  • Aldehyde Reduction: The formyl group (-CHO) can be reduced to a benzyl alcohol (-CH₂OH), a common side reaction with less selective hydrides or aggressive hydrogenation catalysts.

  • Hydrodehalogenation: The carbon-chlorine bond can be cleaved under certain catalytic hydrogenation conditions, particularly with palladium catalysts, to yield the dehalogenated aniline.[3]

  • Condensation Reactions: During the reduction process, intermediates such as the nitroso and hydroxylamine species can condense to form dimeric impurities like azoxy and azo compounds, which often impart color to the final product.[4]

The diagram below illustrates the desired synthetic route versus the potential competing side reactions that must be suppressed.

G SM 4-Chloro-5-methyl-2-nitrobenzaldehyde DP 2-Amino-4-chloro-5-methylbenzaldehyde (Desired Product) SM->DP Chemoselective Nitro Reduction SP1 4-Chloro-5-methyl-2-nitrobenzyl alcohol (Aldehyde Reduction) SM->SP1 Side Reaction 1 SP2 2-Amino-5-methylbenzaldehyde (Hydrodehalogenation) SM->SP2 Side Reaction 2 SP3 Azoxy/Azo Impurities (Condensation) SM->SP3 Side Reaction 3

The Chemoselectivity Challenge.

Catalyst Selection: A Mechanistic Rationale

The choice of catalyst is the most critical parameter in controlling the reaction's outcome. The ideal catalyst will exhibit high activity towards the nitro group while showing minimal activity for aldehyde reduction and C-Cl bond hydrogenolysis.

  • Palladium on Carbon (Pd/C): This is one of the most common hydrogenation catalysts.[5] However, it is prone to causing hydrodehalogenation.[3] Its selectivity can be improved by using it in a catalytic transfer hydrogenation (CTH) system, where the hydrogen donor (e.g., ammonium formate) and milder conditions can mitigate unwanted side reactions.[3][6]

  • Platinum-based Catalysts (e.g., Pt/C): Platinum catalysts are highly active but can also promote dehalogenation. Their selectivity can be enhanced by using modifiers or "poisons" like sulfur, which selectively inhibit the catalyst's activity towards C-Cl bond cleavage while retaining activity for nitro reduction.[3]

  • Raney Nickel (Raney-Ni): A cost-effective alternative to precious metal catalysts, Raney-Ni is effective for nitro reductions.[4] However, it can be pyrophoric when dry and may require careful handling. It can sometimes offer better chemoselectivity than palladium.[4]

  • Gold-based Catalysts (e.g., Au/TiO₂, Au/Fe₂O₃): Supported gold nanoparticles have emerged as exceptionally selective catalysts for the hydrogenation of substituted nitroaromatics.[7] Gold shows a high affinity for reducing the nitro group while being remarkably inert towards other functional groups like aldehydes, ketones, and halogens, making it an excellent, albeit more expensive, choice for this transformation.[7][8]

  • Iron-based Systems (e.g., Fe/HCl, Iron Complexes): Reduction with iron powder in an acidic medium is a classic and robust method that is highly selective for the nitro group.[3] More recently, advanced homogeneous iron catalysts have been developed that offer high chemoselectivity under milder conditions.[9][10]

Reaction Mechanism: The Pathway to the Amine

The catalytic hydrogenation of a nitroaromatic compound on a metal surface is a complex, multi-step process. The most widely accepted pathway involves the sequential reduction of the nitro group.[2]

  • Adsorption: The nitroaromatic substrate adsorbs onto the active sites of the metal catalyst.

  • Hydrogen Activation: Molecular hydrogen (or a hydrogen donor) is activated on the catalyst surface.

  • Stepwise Reduction: The nitro group (Ar-NO₂) is progressively reduced to a nitroso intermediate (Ar-NO), then to a hydroxylamine intermediate (Ar-NHOH).

  • Final Reduction: The hydroxylamine is further reduced to the final aniline product (Ar-NH₂).

  • Desorption: The aniline product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Controlling the reaction conditions is crucial to prevent the accumulation of the hydroxylamine intermediate, which can be thermally unstable and may lead to the formation of dimeric impurities.[4][11]

Protocol 1: Chemoselective Catalytic Transfer Hydrogenation (CTH)

This protocol utilizes palladium on carbon with ammonium formate as a hydrogen donor. CTH is often preferred for its operational simplicity and for avoiding the handling of high-pressure hydrogen gas.[3][6]

Materials and Reagents
  • 4-Chloro-5-methyl-2-nitrobenzaldehyde

  • 10% Palladium on Carbon (10% Pd/C, 50% wet)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® or a similar filter aid

Experimental Workflow: Catalytic Transfer Hydrogenation

G A Setup B Charge Reactor A->B Inert atmosphere (N₂ or Ar) C Reaction B->C Substrate, Solvent, Ammonium Formate, Pd/C D Filtration C->D Heat to 40-60 °C Monitor by TLC/LC-MS E Extraction D->E Filter through Celite® Wash with solvent F Drying & Concentration E->F Aqueous work-up Extract with EtOAc G Purification F->G Dry organic layer (MgSO₄) Evaporate solvent H Final Product G->H Column Chromatography or Recrystallization

A typical experimental workflow for CTH.
Step-by-Step Procedure
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-5-methyl-2-nitrobenzaldehyde (1.0 eq).

  • Solvent Addition: Add methanol or ethanol (approx. 10-20 mL per gram of substrate). Stir until the starting material is fully dissolved.

  • Reagent Addition: Add ammonium formate (3-5 eq) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, 5-10 mol% by weight) to the reaction mixture. Caution: Pd/C can be pyrophoric when dry. Handle with care.[4]

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 40-60 °C). The reaction is often accompanied by gas evolution (CO₂ and NH₃).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up - Filtration: Cool the reaction mixture to room temperature. Dilute with additional solvent (MeOH or EtOAc) and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent to ensure complete recovery of the product.

  • Work-up - Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. To the residue, add deionized water and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-Amino-4-chloro-5-methylbenzaldehyde can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: High-Selectivity Hydrogenation with Au/TiO₂

This protocol uses a highly selective gold catalyst with hydrogen gas and is suitable for researchers with access to a high-pressure hydrogenation reactor.[7]

Materials and Reagents
  • 4-Chloro-5-methyl-2-nitrobenzaldehyde

  • Gold on Titania (Au/TiO₂, 1-3 wt%) catalyst

  • Solvent (e.g., Ethanol, Toluene, or Ethyl Acetate)

  • Hydrogen Gas (H₂)

  • Nitrogen Gas (N₂)

Step-by-Step Procedure
  • Reactor Setup: Place the nitroaromatic substrate, solvent, and Au/TiO₂ catalyst (substrate-to-catalyst ratio typically 50:1 to 100:1 by weight) into a high-pressure autoclave.[2]

  • Sealing and Purging: Seal the reactor securely. Purge the system with nitrogen gas 3-5 times to remove all residual air, then vent to near atmospheric pressure.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Reaction: Heat the reactor to the target temperature (e.g., 60-80 °C) while stirring vigorously to ensure efficient gas-liquid mass transfer.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder.

  • Completion and Work-up: Once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature.

  • Venting and Filtration: Carefully vent the excess hydrogen gas and then purge the reactor with nitrogen. Open the reactor and filter the reaction mixture to remove the catalyst.[2]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified as described in Protocol 1.

Data Summary and Expected Outcomes

The choice of catalytic system directly impacts yield and selectivity. The following table summarizes expected outcomes based on literature precedents for analogous transformations.

Catalyst SystemH₂ SourceTemp. (°C)Pressure/Donor Eq.Typical Selectivity for AminePotential ByproductsReference
10% Pd/CAmmonium Formate40 - 603-5 eqGood to ExcellentDehalogenated aniline[3][6]
Sulfided Pt/CH₂ Gas60 - 805-10 barExcellentTrace aldehyde reduction[3]
Au/TiO₂H₂ Gas60 - 805-10 bar>99%Negligible[7]
Fe PowderHCl / Acetic Acid80 - 100StoichiometricExcellentRequires stoichiometric metal[3][9]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive or insufficient catalyst- Insufficient hydrogen donor/pressure- Low reaction temperature- Increase catalyst loading- Add more hydrogen donor or increase H₂ pressure- Increase reaction temperature moderately
Formation of Benzyl Alcohol - Overly aggressive reducing conditions- Non-selective catalyst- Use a more selective catalyst (e.g., Au/TiO₂)- Lower the reaction temperature and/or pressure- For CTH, ensure slow, controlled heating
Significant Dehalogenation - Catalyst choice (e.g., standard Pd/C)- High temperature or H₂ pressure- Switch to a more selective catalyst (Au/TiO₂, Sulfided Pt/C, or Fe/HCl)- Use milder CTH conditions- Lower the reaction temperature
Product is Colored (Pink/Brown) - Formation of azo/azoxy impurities from intermediate condensation- Ensure efficient stirring to minimize local high concentrations of intermediates- Use a catalyst promoter (e.g., vanadium) to suppress hydroxylamine accumulation[4][11]- Purify final product with activated carbon treatment or chromatography

Conclusion

The catalytic conversion of 4-Chloro-5-methyl-2-nitrobenzaldehyde to its corresponding aniline is a challenging yet achievable transformation. Success hinges on the careful selection of a catalytic system that favors the reduction of the nitro group while leaving the sensitive aldehyde and aryl chloride functionalities intact. Catalytic transfer hydrogenation with Pd/C and ammonium formate offers a practical and accessible method for many laboratories. For applications demanding the highest level of chemoselectivity, supported gold catalysts under moderate hydrogen pressure represent the state-of-the-art. By understanding the underlying reaction mechanisms and potential side reactions, researchers can effectively troubleshoot and optimize this critical synthetic step.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). selective reduction of nitro group without affecting other functional groups.
  • Royal Society of Chemistry. (2016).
  • Benchchem. (2025).
  • MDPI. (2022).
  • American Chemical Society. (2022).
  • Royal Society of Chemistry. (2016).
  • Corma, A., & Serna, P. (2006). Preparation of substituted anilines from nitro compounds by using supported gold catalysts. Nature Protocols, 1(6), 2590-2595. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Available at: [Link]

  • American Chemical Society. (2021).
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • ResearchGate. Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table.
  • ResearchGate. (2025).
  • ResearchGate. (2024).
  • American Chemical Society. (2017). Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II)
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • PubMed Central. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
  • Stjepan, G., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3196. Available at: [Link]

  • Royal Society of Chemistry. (2022).
  • Oxford Academic. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases.
  • MDPI. (2024).
  • JRF Global. (2023).
  • Royal Society of Chemistry. Catalytic transfer hydrogenation of conjugated nitroalkenes using decaborane: synthesis of oximes.
  • Catalysis Eprints database. Heterogeneous catalytic transfer hydrogenation of aromatic nitro and carbonyl compounds over cobalt(II) substituted hexagonal.
  • Beilstein Journal of Organic Chemistry. (2016).
  • Google Patents. (1998).
  • Royal Society of Chemistry.
  • ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
  • Google Patents. (1995).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yields in the Synthesis of 4-Chloro-5-methyl-2-nitrobenzaldehyde

Welcome to the technical support guide for the synthesis of 4-Chloro-5-methyl-2-nitrobenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-5-methyl-2-nitrobenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this multi-step synthesis. Here, we dissect common experimental issues, explain the underlying chemical principles, and provide field-proven troubleshooting strategies and optimized protocols.

I. Synthesis Overview & Core Challenges

The synthesis of 4-Chloro-5-methyl-2-nitrobenzaldehyde is a valuable process for creating a key intermediate in pharmaceutical and fine chemical manufacturing.[1] The most common synthetic route involves two primary transformations starting from 2-chloro-4-methyltoluene (p-chlorotoluene):

  • Nitration: An electrophilic aromatic substitution to install a nitro group onto the aromatic ring.[2]

  • Oxidation: The selective oxidation of the benzylic methyl group to an aldehyde.

Yield loss is common at both stages. The nitration step can suffer from poor regioselectivity, while the oxidation step is prone to incomplete reaction or over-oxidation to the carboxylic acid.[3] This guide provides a structured approach to diagnosing and resolving these issues.

dot

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Figure 1. General two-step synthetic workflow.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common problems encountered during synthesis.

Part A: The Nitration Step
Q1: My nitration of 2-chloro-4-methyltoluene gives a low yield of the desired 4-chloro-5-methyl-2-nitrobenzene and a mixture of other isomers. What is causing this and how can I improve regioselectivity?

A1: This is a classic regioselectivity problem in electrophilic aromatic substitution. The starting material, 2-chloro-4-methyltoluene, has two activating/directing groups (–CH₃ and –Cl) and their influence dictates where the incoming nitronium ion (NO₂⁺) will add.

  • Underlying Chemistry : The methyl group (–CH₃) is an ortho-, para-director and an activating group. The chloro group (–Cl) is also an ortho-, para-director but is deactivating. The positions ortho and para to the methyl group are most activated. The desired product requires nitration at the position that is ortho to the methyl group and meta to the chloro group. However, other isomers can form, leading to a complex mixture and difficult purification. The key to maximizing the yield of the desired isomer is strict temperature control.[2][4] The nitration of toluene derivatives is significantly faster than that of benzene, and exothermic reactions can quickly lead to side products if not properly cooled.[2][5]

  • Troubleshooting & Optimization :

    • Strict Temperature Control : The reaction is highly exothermic. The nitrating mixture (HNO₃/H₂SO₄) must be pre-cooled to 0-5 °C before the slow, dropwise addition of 2-chloro-4-methyltoluene. The internal reaction temperature should never be allowed to rise above 10 °C.[6]

    • Order of Addition : Add the toluene derivative to the acid mixture, not the other way around. This ensures that the electrophile is always in excess, which can help suppress side reactions.

    • Slow Addition : A slow, dropwise addition rate is critical for maintaining temperature control and preventing localized "hot spots" that can lead to dinitration or unwanted isomers.

Part B: The Oxidation Step

The oxidation of the electron-deficient methyl group in 4-chloro-5-methyl-2-nitrobenzene is often the most significant source of yield loss.

Q2: I am attempting to oxidize the methyl group, but I'm recovering unreacted starting material and/or over-oxidized 4-chloro-5-methyl-2-nitrobenzoic acid. How can I selectively form the aldehyde?

A2: This is a common challenge. The aldehyde is an intermediate in the oxidation of a methyl group to a carboxylic acid, and it can be difficult to stop the reaction at the desired stage. The electron-withdrawing nitro group makes the benzylic methyl group less susceptible to oxidation, often requiring forcing conditions which can then lead to over-oxidation.[7][8]

  • Underlying Chemistry : Direct oxidation with strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) often leads to the more thermodynamically stable carboxylic acid.[7][9] A more reliable and selective method proceeds via a two-step radical bromination/hydrolysis sequence. This method avoids harsh, direct oxidizing agents. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine (Br₂), which favors the radical pathway over electrophilic addition to the aromatic ring.[10][11]

  • Troubleshooting & Optimization :

    • Choice of Method : The recommended and most controllable method is a Wohl-Ziegler reaction (benzylic bromination with NBS) followed by hydrolysis. This multi-step approach provides a more reliable path to the aldehyde.

    • Radical Initiator : The bromination step requires a radical initiator. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used. Ensure the initiator is fresh, as old reagents can lose activity.[12]

    • Inert Conditions : Radical reactions can be sensitive to oxygen. While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.

    • Hydrolysis Conditions : The hydrolysis of the intermediate benzyl bromide to the aldehyde must be carefully controlled. Using a mild base like sodium bicarbonate or sodium carbonate in an aqueous/organic solvent mixture is effective.[13]

Comparison of Oxidation Methods
MethodReagent(s)Typical YieldProsCons
Chromium Oxidation CrO₃, Ac₂O, H₂SO₄40-55%Well-established for similar substrates.[9]Highly toxic chromium waste; Prone to over-oxidation; Harsh acidic conditions.
Permanganate Oxidation KMnO₄, Pyridine/H₂OVariableInexpensive reagent.Often results in low yields of aldehyde; Over-oxidation to carboxylic acid is a major side reaction.[7]
Benzylic Bromination & Hydrolysis 1. NBS, AIBN2. Na₂CO₃, H₂O45-55% (overall)High selectivity for the aldehyde; Milder conditions; Avoids heavy metal oxidants.[14]Two-step process; Lachrymatory benzyl bromide intermediate.[14]

dot

Troubleshooting_Oxidation Start Low Yield After Oxidation Step CheckTLC Analyze Crude Product by TLC/GC-MS Start->CheckTLC HighSM High Amount of Starting Material? CheckTLC->HighSM Identify Problem HighAcid High Amount of Carboxylic Acid? CheckTLC->HighAcid Other Complex Mixture? CheckTLC->Other Sol_SM Solution: • Increase reaction time/temp • Check initiator activity • Ensure sufficient NBS HighSM->Sol_SM Yes Sol_Acid Solution: • Reduce reaction time • Use milder hydrolysis conditions • Ensure anhydrous conditions for bromination HighAcid->Sol_Acid Yes Sol_Other Solution: • Check purity of intermediate • Review solvent choice • Optimize purification Other->Sol_Other Yes

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Figure 2. Troubleshooting decision tree for the oxidation step.
Part C: Purification
Q3: I have a crude product that is an oily solid and difficult to purify. What is the best method to isolate pure 4-Chloro-5-methyl-2-nitrobenzaldehyde?

A3: Purification of nitrobenzaldehydes can be challenging due to the presence of isomers and byproducts. A multi-step purification strategy is often required.[6][15]

  • Troubleshooting & Optimization :

    • Aqueous Wash : After quenching the reaction, the crude product should be thoroughly washed. A wash with a dilute sodium bicarbonate (NaHCO₃) solution is effective for removing acidic byproducts, such as the over-oxidized carboxylic acid.[6] This should be followed by a water wash to remove any remaining salts.

    • Column Chromatography : This is the most effective method for separating the desired product from unreacted starting material and isomers. A silica gel column using a solvent system like ethyl acetate/hexane is a good starting point. The polarity can be adjusted based on TLC analysis.

    • Recrystallization : After chromatography, recrystallization can be used to obtain a highly pure, crystalline product. An ethanol/water or toluene/petroleum ether solvent system is often effective for this class of compounds.[6][16] Dissolve the product in a minimum of hot ethanol or toluene, then add the anti-solvent (water or petroleum ether) dropwise until the solution becomes cloudy. Allow it to cool slowly to form crystals.

III. Detailed Experimental Protocols

The following protocols are optimized for selectivity and yield based on established literature procedures.[2][14]

Protocol 1: Nitration of 2-Chloro-4-methyltoluene
  • Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 3.0 eq). Cool the flask in an ice-salt bath to 0 °C.

  • Nitrating Mixture : Slowly add concentrated nitric acid (HNO₃, 1.1 eq) to the sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of Substrate : To the cooled nitrating mixture, add 2-chloro-4-methyltoluene (1.0 eq) dropwise from the addition funnel over approximately 1 hour. Crucially, ensure the internal temperature does not exceed 10 °C throughout the addition.

  • Reaction : After the addition is complete, let the mixture stir in the ice bath for an additional 2 hours.

  • Work-up : Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Isolation : The precipitated solid, 4-chloro-5-methyl-2-nitrobenzene, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried. This intermediate is often pure enough for the next step.

Protocol 2: Oxidation via Benzylic Bromination and Hydrolysis
  • Bromination Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4-chloro-5-methyl-2-nitrobenzene (1.0 eq) from the previous step in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile.

  • Addition of Reagents : Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like AIBN (0.05 eq).

  • Reaction : Heat the mixture to reflux (approx. 80-85 °C) and monitor the reaction by TLC. The reaction is typically complete in 2-4 hours. Note: The intermediate, 4-chloro-2-nitro-5-(bromomethyl)benzene, is a lachrymator and should be handled with care in a fume hood.[14]

  • Work-up (Bromination) : Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under reduced pressure. The crude benzyl bromide is used directly in the next step.

  • Hydrolysis : Dissolve the crude benzyl bromide in a mixture of an organic solvent (like acetone or THF) and water. Add sodium carbonate (Na₂CO₃, 2.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) until the hydrolysis is complete (monitor by TLC).

  • Final Isolation & Purification : Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the crude 4-Chloro-5-methyl-2-nitrobenzaldehyde. Purify as described in Part C (Purification).

IV. References

  • Process for the purification of nitrobenzaldehyde. EP0305812A2 - Google Patents.

  • p-NITROBENZALDEHYDE. Organic Syntheses Procedure. [Link]

  • o-NITROBENZALDEHYDE. Organic Syntheses Procedure. [Link]

  • Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. US4456772A - Google Patents.

  • Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. New Era. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ACS Omega. [Link]

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Molecular Crystals and Liquid Crystals. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. ResearchGate. [Link]

  • How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde? ResearchGate. [Link]

  • Nitration Of Toluene-Mechanism And Examples. Master Chemistry. [Link]

  • Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds. US3385894A - Google Patents.

  • Dynamics and the Regiochemistry of Nitration of Toluene. PMC - NIH. [Link]

  • Bromination of 2-nitro toluene in EDC with Bromine & AIBN, hydrolysis with Na2CO3 gave two high boiling impurities. Guess the Impurities please? ResearchGate. [Link]

  • Nitration of Toluene (Electrophilic Aromatic Substitution). University of Toronto Scarborough. [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]

  • A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde. CN111848406A - Google Patents.

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Process for the preparation of 2-chloro-4-nitrotoluene. US4456777A - Google Patents.

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. PMC. [Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]

  • Oxidative damage to methyl-CpG sequences inhibits the binding of the methyl-CpG binding domain (MBD) of methyl-CpG binding protein 2 (MeCP2). Nucleic Acids Research | Oxford Academic. [Link]

  • methyl group oxidation: Topics by Science.gov. [Link]

  • Oxidative intermediates captured during demethylation of DNA and RNA. E3S Web of Conferences. [Link]

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Optimization

Optimizing reaction conditions for Suzuki coupling with 4-Chloro-5-methyl-2-nitrobenzaldehyde

The following technical guide is structured as a specialized support resource for researchers optimizing Suzuki-Miyaura cross-coupling reactions with 4-Chloro-5-methyl-2-nitrobenzaldehyde . Case File: Substrate 4-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers optimizing Suzuki-Miyaura cross-coupling reactions with 4-Chloro-5-methyl-2-nitrobenzaldehyde .

Case File: Substrate 4-Chloro-5-methyl-2-nitrobenzaldehyde Status: Active | Priority: High Assigned Specialist: Senior Application Scientist[1]

Executive Summary: Substrate Analysis

Before initiating any wet chemistry, it is critical to understand the electronic and steric environment of your electrophile. 4-Chloro-5-methyl-2-nitrobenzaldehyde presents a unique "Activated but Sensitive" profile.

  • The Chloride (C4): Typically, aryl chlorides are sluggish electrophiles.[1][2] However, in this substrate, the chlorine is para to the aldehyde (strong EWG) and meta to the nitro group (strong EWG).

    • Implication: The C-Cl bond is highly activated for oxidative addition. You do not need the extreme forcing conditions required for unactivated chlorobenzenes.

  • The Functional Groups:

    • Aldehyde (C1): Susceptible to nucleophilic attack (Cannizzaro reaction) or oxidation under harsh basic conditions.[1]

    • Nitro (C2): generally stable, but can poison Pd catalysts if the ligand is insufficient, or undergo denitrative coupling with specific specialized ligands (e.g., BrettPhos).[1]

  • The Strategy: Use active ligands to facilitate the coupling at mild temperatures (<80°C) to preserve the aldehyde, while using mild bases to prevent side reactions.

Optimization Matrix: Recommended Conditions

Based on the electronic activation of your substrate, we recommend the following starting points. Do not default to "standard" tetrakis conditions (Pd(PPh3)4) as they often fail to turnover aryl chlorides efficiently at mild temperatures.[1]

ParameterStandard Protocol (Start Here) High-Performance Screen (If Standard Fails) Rationale
Catalyst Pd(dppf)Cl₂·DCM (2-5 mol%)Pd(OAc)₂ (2%) + SPhos or XPhos (4%)Pd(dppf)Cl₂ is robust and excellent for activated chlorides.[1] Buchwald ligands (SPhos) are superior for challenging chlorides.[1]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv) or Cs₂CO₃ Carbonates are mild enough to spare the aldehyde.[1] Phosphates are better for anhydrous conditions if hydrolysis is an issue.[1]
Solvent 1,4-Dioxane / Water (4:[1]1)Toluene / Water (10:1) or THF Water is essential for boronic acid activation.[1] Dioxane is a universal solvent for these polar substrates.[1]
Temp 60°C - 80°C Room Temp - 50°C The activated chloride allows lower temps. Avoid >100°C to prevent aldehyde degradation.[1]
Time 4 - 12 Hours2 - 6 HoursMonitor by LCMS.[1]

Troubleshooting Guide (Q&A)

Direct answers to the most common failure modes for this specific scaffold.

Q1: My reaction turns black immediately, and conversion stalls at <20%. What is happening?

Diagnosis: "Pd Black" precipitation.[1][3] Technical Explanation: This indicates that the active Pd(0) species is aggregating into inactive metal clusters faster than it can perform the Oxidative Addition or Transmetallation steps. While your chloride is activated, the nitro group can sometimes coordinate to Pd, destabilizing the catalytic cycle. Solution:

  • Switch Ligands: Move from monodentate phosphines (like PPh3) to bidentate ligands like dppf or bulky biaryl phosphines like XPhos .[1] These bite angles stabilize the Pd(0) species.[1]

  • Degassing: Ensure rigorous removal of oxygen.[1][3] Oxygen accelerates homocoupling and catalyst decomposition.[1] Sparge with Argon for 15 minutes before adding the catalyst.

Q2: I see the product mass, but also a major impurity with Mass [M-34]. What is it?

Diagnosis: Hydrodehalogenation (Protodehalogenation).[1][3] Technical Explanation: The chlorine atom has been replaced by a hydrogen atom. This is a common side reaction with activated aryl halides, especially in protic solvents (alcohols) or when the transmetallation step is slow.[1] The Pd(II)-Ar species undergoes beta-hydride elimination or abstracts a proton from the solvent instead of coupling with the boron. Solution:

  • Change Solvent: Remove alcohols (MeOH/EtOH) if present. Switch to strictly aprotic solvents like Toluene or Dioxane .[1][3]

  • Increase Boronic Acid: Use 1.5 equiv of boronic acid. If the boron species is consumed by homocoupling, the "waiting" Pd-Ar species will eventually find a hydrogen source.

  • Lower Temperature: High heat promotes this side pathway.[1]

Q3: My aldehyde peak is disappearing from the NMR/LCMS, but I don't see the coupled product.

Diagnosis: Base-mediated side reactions (Cannizzaro or Aldol).[1] Technical Explanation: Strong hydroxide bases (NaOH, KOH) or alkoxides (NaOEt) are nucleophilic enough to attack the aldehyde carbonyl, leading to disproportionation (Cannizzaro) or polymerization.[1] Solution:

  • Use Milder Bases: Switch to K₂CO₃ or NaHCO₃ .[1]

  • Anhydrous Conditions: If the problem persists, use K₃PO₄ (finely ground) in anhydrous Toluene/Dioxane. The low solubility of the phosphate limits the effective basicity while still driving the Suzuki reaction.

Q4: Can I use the Boronic Ester (Bpin) instead of the Acid?

Diagnosis: Transmetallation efficiency. Technical Explanation: Yes, but pinacol esters hydrolyze much slower than free boronic acids.[1] Since your aryl chloride requires specific conditions, a slow release of the active boronic species can actually be beneficial (preventing homocoupling).[1] Solution: If using Bpin esters, ensure water is present in the solvent system (e.g., Dioxane/H2O 4:1) to facilitate in-situ hydrolysis to the boronic acid, which is the active transmetallating species.

Visualizations

Diagram 1: Reaction Logic & Ligand Selection

Caption: Decision logic for selecting the optimal catalytic system based on substrate activation and observed failure modes.

SuzukiOptimization Substrate Substrate: 4-Cl-5-Me-2-NO2-Benzaldehyde Activation Analysis: Activated Chloride (Para-CHO) Sensitive Aldehyde Substrate->Activation Standard Standard Protocol: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Activation->Standard Initial Trial Issue1 Issue: Low Conversion / Pd Black Standard->Issue1 Fails Issue2 Issue: Aldehyde Degradation Standard->Issue2 Fails Issue3 Issue: Dehalogenation (Ar-H) Standard->Issue3 Fails Sol1 Solution: Switch to SPhos/XPhos (Bulky Electron-Rich) Issue1->Sol1 Sol2 Solution: Switch to K3PO4 or Cs2CO3 Lower Temp (<60°C) Issue2->Sol2 Sol3 Solution: Remove Alcohols Increase Boronic Acid Issue3->Sol3

Diagram 2: Troubleshooting Workflow

Caption: Step-by-step diagnostic flow for maximizing yield and purity.

TroubleshootingFlow Start Start Reaction Analysis CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes SM_No No (Stalled) CheckSM->SM_No CheckProd Is Desired Product Major? SM_Yes->CheckProd CheckColor Did Reaction Turn Black? SM_No->CheckColor Success Optimization Complete CheckProd->Success Yes Impurity Identify Impurity CheckProd->Impurity No Black Catalyst Death -> Switch to Pd-SPhos G3 or XPhos CheckColor->Black Yes NoBlack Inactive Catalyst -> Increase Temp or Base Strength CheckColor->NoBlack No Dehalo Dehalogenation detected? -> Switch to Anhydrous Toluene Impurity->Dehalo Homo Homocoupling detected? -> Degas better, Slow addition of Boronic Acid Impurity->Homo

Detailed Experimental Protocol

A. Standard Optimized Procedure (0.5 mmol scale)

Use this protocol for initial validation.

  • Setup: Equip a 10 mL microwave vial or round-bottom flask with a magnetic stir bar.

  • Reagents: Add 4-Chloro-5-methyl-2-nitrobenzaldehyde (100 mg, 0.50 mmol, 1.0 equiv), Aryl Boronic Acid (0.60 mmol, 1.2 equiv), and Pd(dppf)Cl₂·DCM (20 mg, 0.025 mmol, 5 mol%).[1]

  • Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Prep: In a separate vial, mix 1,4-Dioxane (4 mL) and 2M aq. K₂CO₃ (0.5 mL, 1.0 mmol, 2.0 equiv).[1] Sparge this solution with Argon for 10 minutes. Crucial Step: Oxygen removal prevents homocoupling.[1]

  • Addition: Syringe the degassed solvent mixture into the reaction vial.

  • Reaction: Heat to 80°C in an oil bath or heating block. Stir vigorously.

  • Monitoring: Check by TLC or LCMS at 2 hours. If SM remains, continue to 6 hours.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]

B. High-Activity Screening Protocol (For difficult boronic acids)

Use this if the standard protocol yields <50%.[1]

  • Catalyst System: Use Pd(OAc)₂ (2.2 mg, 2 mol%) and SPhos (8.2 mg, 4 mol%).[1] Premix these in 0.5 mL Dioxane for 5 mins under Argon to form the active catalyst species (solution will turn yellow/orange).[1]

  • Base: Use K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv) added as a solid.

  • Solvent: Toluene (4 mL) + Water (0.2 mL).

  • Conditions: Run at 60°C . The SPhos ligand creates a highly active catalyst that can oxidatively add to the chloride at lower temperatures, preserving the aldehyde.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

  • Valente, C., et al. (2012).[1][5] PEPPSI Theme and Variations: Catalyst Tuning for Challenging Substrates. Organometallics, 31(22), 7933–7941.[1] Link[1]

  • BenchChem Technical Support. (2025). Troubleshooting Low Conversion in Suzuki Coupling Reactions. Link[1]

Sources

Reference Data & Comparative Studies

Validation

DFT Studies on the Electronic Properties of 4-Chloro-5-methyl-2-nitrobenzaldehyde: A Comparative Guide for Drug Development Professionals

An In-Depth Technical Guide and Comparative Analysis Introduction: The Significance of Substituted Nitrobenzaldehydes Substituted nitrobenzaldehydes are foundational building blocks in organic synthesis, prized for their...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Comparative Analysis

Introduction: The Significance of Substituted Nitrobenzaldehydes

Substituted nitrobenzaldehydes are foundational building blocks in organic synthesis, prized for their utility in constructing complex heterocyclic scaffolds and as precursors for pharmaceuticals and materials.[1] The specific arrangement of electron-withdrawing and electron-donating groups on the aromatic ring dictates the molecule's reactivity and electronic landscape.[2] 4-Chloro-5-methyl-2-nitrobenzaldehyde (CMNB) is a unique variant, featuring an electron-withdrawing nitro group (-NO₂), an electron-withdrawing chloro group (-Cl), and an electron-donating methyl group (-CH₃).

Understanding the interplay of these substituents is paramount for predicting the molecule's behavior in synthetic transformations. This guide employs Density Functional Theory (DFT), a powerful quantum chemical method, to elucidate the electronic properties of CMNB. To provide a robust predictive model, we compare its theoretical data against closely related, well-studied analogs:

  • 2-Nitrobenzaldehyde (2-NB): The parent molecule, establishing a baseline for electronic effects.[3]

  • 2-Chloro-5-nitrobenzaldehyde (2C5NB): An isomer used to isolate the effect of the methyl group versus a hydrogen atom at position 5.[4][5]

  • 4-Chloro-2-nitrobenzaldehyde (4C2NB): An isomer that highlights the influence of substituent placement on the ring.[6]

This comparative approach allows us to dissect the distinct contributions of each substituent to the overall electronic character of CMNB, offering a predictive tool for its application in drug design and synthesis.

The Computational Approach: A Self-Validating DFT Protocol

Expertise & Causality: We selected Density Functional Theory (DFT) for its proven balance of computational efficiency and electronic accuracy in analyzing organic molecules.[7] The B3LYP functional combined with a 6-311++G(d,p) basis set is a robust choice for calculating the electronic structure, molecular orbitals, and charge distributions of substituted aromatic systems, providing reliable data that correlates well with experimental observations.[8]

Trustworthiness through Protocol: The described workflow is a self-validating system. The initial geometry optimization seeks the lowest energy conformation of the molecule. The subsequent frequency calculation is a critical checkpoint; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum, ensuring that all subsequent electronic property calculations are derived from a physically realistic molecular state.

Step-by-Step Computational Workflow
  • Molecule Construction: The 3D structure of 4-Chloro-5-methyl-2-nitrobenzaldehyde and its analogs are built using molecular modeling software.

  • Geometry Optimization: A full geometry optimization is performed using DFT with the B3LYP functional and 6-311++G(d,p) basis set to locate the molecule's most stable conformation (lowest energy state).

  • Frequency Analysis: A frequency calculation is run on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure corresponds to a true local minimum on the potential energy surface.

  • Property Calculation: Using the validated minimum-energy structure, single-point energy calculations are performed to derive key electronic properties, including:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • Mulliken atomic charges.

    • The Molecular Electrostatic Potential (MESP) surface.

Diagram of the DFT Workflow

DFT_Workflow cluster_input Input Phase cluster_calc Calculation Phase (DFT B3LYP/6-311++G(d,p)) cluster_validation Validation cluster_output Output Data mol_build 1. Construct 3D Molecular Structure geom_opt 2. Geometry Optimization mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc validation Imaginary Frequencies? freq_calc->validation prop_calc 4. Electronic Property Calculation homo_lumo HOMO/LUMO Energies prop_calc->homo_lumo charges Mulliken Charges prop_calc->charges mesp MESP Surface prop_calc->mesp validation->geom_opt Yes (Re-optimize) validation->prop_calc No Molecular_Structures CMNB 4-Chloro-5-methyl-2-nitrobenzaldehyde (CMNB) NB 2-Nitrobenzaldehyde (2-NB) CMNB->NB C5NB 2-Chloro-5-nitrobenzaldehyde (2C5NB) NB->C5NB C2NB 4-Chloro-2-nitrobenzaldehyde (4C2NB) C5NB->C2NB

Caption: Structures of CMNB and its analogs used for comparative analysis.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. [9]The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. [10] Analysis & Predictions:

  • Electron-Donating Group Effect: The methyl group in CMNB is electron-donating, which is expected to raise the HOMO energy level compared to its non-methylated analog, 4C2NB, making CMNB a slightly better electron donor.

  • Electron-Withdrawing Group Effect: The chloro and nitro groups are strongly electron-withdrawing, which significantly lowers the LUMO energy level. [5]This makes the molecule a good electron acceptor, susceptible to nucleophilic attack.

  • Predicted HOMO-LUMO Gap: Due to the combined effects of the substituents, the HOMO-LUMO gap of CMNB is predicted to be relatively small, indicating a chemically reactive molecule.

Table 1: Comparison of Calculated Frontier Orbital Energies (eV)

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE)
2-Nitrobenzaldehyde (2-NB) ~ -7.5 [11] ~ -2.5 [11] ~ 5.0 [11]
4-Chloro-2-nitrobenzaldehyde (4C2NB) Lower than 2-NB Lower than 2-NB Similar to or slightly smaller than 2-NB
2-Chloro-5-nitrobenzaldehyde (2C5NB) Lower than 2-NB Lower than 2-NB Similar to or slightly smaller than 2-NB

| 4-Chloro-5-methyl-2-nitrobenzaldehyde (CMNB) (Predicted) | Higher than 4C2NB | Slightly higher than 4C2NB | Smaller than analogs |

Note: Values for analogs are approximated from literature for comparative purposes. The key takeaway is the relative change.

Atomic Charge Distribution and Reactivity

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its electrostatic properties and identifying potential reactive sites. [12]However, it's known that these charges can be highly dependent on the basis set used in the calculation. [13]Despite this limitation, the relative charges provide valuable comparative data.

Analysis & Predictions: The carbonyl carbon of the aldehyde group is a primary site for nucleophilic attack. The strong electron-withdrawing effects of the ortho-nitro group and the para-chloro group in CMNB are expected to make this carbon highly electrophilic (i.e., having a significant positive partial charge). The meta-methyl group provides a slight counteracting electron-donating effect, but the overall character of the carbonyl carbon will be strongly electrophilic.

Table 2: Predicted Mulliken Charges on Key Atoms

Compound Carbonyl Carbon (C=O) Nitro Nitrogen (N-O₂)
2-Nitrobenzaldehyde (2-NB) Moderately Positive Highly Positive
4-Chloro-2-nitrobenzaldehyde (4C2NB) More Positive than 2-NB Highly Positive

| 4-Chloro-5-methyl-2-nitrobenzaldehyde (CMNB) (Predicted) | Highly Positive | Highly Positive |

This high electrophilicity suggests that CMNB will be highly reactive towards nucleophiles in reactions such as Wittig reactions, condensations, and additions. [1]

Molecular Electrostatic Potential (MESP)

The MESP surface is a 3D map of the electronic density, providing a powerful visual tool for predicting molecular interactions. [14]* Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on electronegative atoms like oxygen. These are sites for electrophilic attack. In CMNB, the most negative potential will be localized on the oxygen atoms of the nitro and carbonyl groups.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. The most positive potential is expected around the aldehyde proton and, critically, the carbonyl carbon.

For CMNB, the MESP would visually confirm the predictions from the Mulliken charge analysis: a highly electron-deficient region around the aldehyde functional group, making it a prime target for nucleophilic reagents.

Implications for Drug Development and Synthesis

The electronic properties of CMNB, as elucidated by this comparative DFT analysis, have direct implications for its practical application:

  • Enhanced Reactivity: The strong electron-withdrawing character imparted by the nitro and chloro groups makes the aldehyde group of CMNB highly electrophilic. This suggests that CMNB will be more reactive in nucleophilic addition and condensation reactions compared to less substituted benzaldehydes. [5]This is a critical consideration for synthetic chemists designing reaction pathways, potentially allowing for milder reaction conditions or faster reaction times.

  • Modulation of Biological Activity: The specific substitution pattern influences how the molecule interacts with biological targets. The electron-deficient aromatic ring and the potential for hydrogen bonding via the nitro and carbonyl groups can be fine-tuned. The methyl group provides a lipophilic handle that can be crucial for membrane permeability or fitting into hydrophobic pockets of an enzyme.

  • Intermediate for Heterocyclic Synthesis: The reduction of the nitro group to an amine is a common and powerful transformation that converts the molecule into 2-amino-4-chloro-5-methylbenzaldehyde. [1]This resulting ortho-aminoaldehyde is an invaluable precursor for cyclization reactions to form quinolines, benzodiazepines, and other heterocyclic systems that are prevalent scaffolds in medicinal chemistry. [15]

Conclusion

This guide demonstrates that through a comparative DFT analysis, we can build a robust and predictive understanding of the electronic properties of 4-Chloro-5-methyl-2-nitrobenzaldehyde even in the absence of extensive experimental data. The combined electronic effects of the chloro, methyl, and nitro substituents render CMNB a highly reactive and versatile synthetic intermediate. Its key features—a small HOMO-LUMO gap and a highly electrophilic carbonyl carbon—make it an attractive building block for creating complex molecules relevant to the pharmaceutical and materials science industries. This theoretical framework provides a solid foundation for researchers to guide their experimental design and harness the full synthetic potential of this molecule.

References

  • ResearchGate. (n.d.). Schematic representation of the HOMO–LUMO energy gaps for respective... [Image]. Retrieved from [Link]

  • CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antioxidant. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Ferreira, B., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1334. [Link]

  • ResearchGate. (n.d.). HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. [Image]. Retrieved from [Link]

  • Electronic States of o -Nitrobenzaldehyde: A Combined Experimental and Theoretical Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Shchukin, A. G., & Kholomeidik, A. N. (2002). Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. Molecules, 7(8), 599-611. [Link]

  • Royal Society of Chemistry. (n.d.). High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds. Digital Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). The computed Mulliken charges for all atoms in selected benzimidazoles. [Image]. Retrieved from [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8). Preprints.org. Retrieved from [Link]

  • Saadallah, A. E., Alyar, H., & Alyar, S. (2023). Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. WSEAS Transactions on Applied and Theoretical Mechanics, 18, 133-142. [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2025, December 9). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitrobenzaldehyde. Retrieved from [Link]

  • Zipse, H. (n.d.). Mulliken Population Analysis. Group of Prof. Hendrik Zipse. Retrieved from [Link]

  • Sambath Baskaran. (2024, September 20). How to Perform Mulliken Charge Calculation and Analysis Using Gaussian [Video]. YouTube. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2023). A Density Functional Theory Study of 4-OH Aldehydes. Chemistry, 5(4), 2636-2649. [Link]

  • Chemistry Stack Exchange. (2019, August 11). What are Mulliken atomic charges, and how are they computed? Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzaldehyde. Retrieved from [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8). Preprints.org. Retrieved from [Link]

  • Kucuk, C., Celik, S., & Yurdakul, S. (2025, March 31). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • ResearchGate. (2010, July 22). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methyl 5-(2-chloro-4-nitrophenoxy)-2-nitrobenzoate Properties. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-5-methoxy-2-nitrobenzaldehyde (C8H6ClNO4). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4-Chloro-5-methyl-2-nitrobenzaldehyde proper disposal procedures

Executive Safety Summary & Immediate Hazards 4-Chloro-5-methyl-2-nitrobenzaldehyde is a polyfunctionalized aromatic intermediate often used in the synthesis of heterocyclic pharmaceutical compounds. Its disposal requires...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Immediate Hazards

4-Chloro-5-methyl-2-nitrobenzaldehyde is a polyfunctionalized aromatic intermediate often used in the synthesis of heterocyclic pharmaceutical compounds. Its disposal requires a nuanced understanding of its three reactive functional groups: a nitro group (potential shock/thermal sensitivity), an aldehyde (oxidation/reduction susceptibility), and a halogen (requiring specific incineration protocols).

Immediate Hazard Profile:

Hazard Class Description Critical Action
Reactivity Nitroaromatic: Potential for explosive decomposition if heated under confinement or subjected to high energy shock. DO NOT heat dry residue. DO NOT scrape dry material with metal spatulas.
Health Skin/Eye Irritant & Sensitizer: Likely causes severe eye irritation (H319) and skin sensitization (H317).[1] Wear double nitrile gloves and a face shield during handling.

| Environmental | Aquatic Toxicity: Halogenated nitro compounds are often persistent and toxic to aquatic life (H411). | Zero discharge to drains.[2] All aqueous washes must be collected. |

Pre-Disposal Characterization

Before initiating disposal, you must validate the state of the material.[3] The presence of impurities or degradation products can alter the safety profile.[4][5]

  • Physical State Verification: Ensure the material is not in a crystalline, shock-sensitive state caused by peroxide formation (rare but possible if stored in ether solvents) or dehydration of hydrates.

  • Chemical Compatibility Check:

    • Incompatible with: Strong bases (risk of Cannizzaro reaction or polymerization), strong oxidizers (permanganates, peroxides), and reducing agents (hydrides).

    • Cannizzaro Risk: In the presence of concentrated alkali (NaOH/KOH), this aldehyde can disproportionate, generating heat and potentially unstable carboxylate salts.

Waste Stream Segregation Logic

Proper segregation is the single most critical step to prevent accidents and regulatory fines. This compound must be classified as Halogenated Organic Waste .

Visual Decision Tree (Graphviz):

DisposalLogic Start Waste Material: 4-Chloro-5-methyl-2-nitrobenzaldehyde StateCheck Is the material Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Dissolved StreamA STREAM A: Solid Hazardous Waste (Trace Halogenated) SolidPath->StreamA Pack in HDPE Drum SolventCheck Is solvent Halogenated? LiquidPath->SolventCheck StreamB STREAM B: Halogenated Solvent Waste (High BTU Incineration) SolventCheck->StreamB Yes (DCM, Chloroform) StreamC STREAM C: Non-Halogenated Solvent Waste (Segregate if <2% Halogen content) SolventCheck->StreamC No (MeOH, EtOAc) StreamC->StreamB *Preferred for Safety (Combine as Halogenated)

Figure 1: Decision logic for segregating 4-Chloro-5-methyl-2-nitrobenzaldehyde waste streams. Note that mixing non-halogenated solvents into the halogenated stream is generally safer to prevent accidental misclassification.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired reagents, reaction byproducts, or spill cleanup materials.[1][5]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to potential reactivity with the nitro group over time.

  • Solvation (Optional but Recommended): For small quantities (<5g), it is safer to dissolve the solid in a compatible solvent (e.g., Acetone or Dichloromethane) to reduce shock sensitivity before placing it in the liquid waste stream.

  • Labeling: Affix a hazardous waste label clearly stating:

    • Chemical Name: 4-Chloro-5-methyl-2-nitrobenzaldehyde

    • Hazards: Irritant, Toxic, Halogenated.

  • Storage: Store in a satellite accumulation area away from heat sources until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization or reaction solvents.

  • pH Adjustment: Check the pH of the solution. If the solution is strongly basic (pH > 10) or acidic (pH < 4), neutralize to pH 6–8 using dilute acetic acid or sodium bicarbonate. Why? This prevents exothermic reactions in the waste drum.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Halogenated Waste" drum.

    • Acceptable: Dichloromethane, Chloroform, Ethyl Acetate, Acetone.[6][7]

    • Unacceptable: Ethers (unless peroxide tested), strong oxidizers.

  • Transfer: Pour into the "Halogenated Organic Waste" carboy using a funnel. Do not fill >90% to allow for thermal expansion.

  • Record Keeping: Log the approximate mass of the nitrobenzaldehyde added to the container. High concentrations of nitro compounds can change the transportation classification of the waste drum.

Emergency Procedures: Spills & Exposure

Spill Response Protocol:

  • Evacuate & Ventilate: If the spill is >10g or creates dust, evacuate the immediate area.

  • PPE Upgrade: Wear a Tyvek suit, double nitrile gloves, and a P100 respirator (or N95 minimum) to prevent dust inhalation.

  • Containment:

    • Solids: Cover with a wet paper towel (dampened with water) to prevent dust dispersal. Scoop gently into a waste jar.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as the nitro group can act as an oxidizer under fire conditions.

  • Decontamination: Wipe the surface with a 5% sodium bicarbonate solution followed by water.

Regulatory Compliance & Transport

  • US EPA (RCRA): This compound likely falls under P-listed (acutely toxic) or U-listed waste depending on the specific commercial chemical product designation, but generally is treated as D003 (Reactive) if potentially explosive, or simply ignitable/toxic solvent waste.

    • Default Classification:Waste Flammable Liquid, Toxic, n.o.s. (Contains Halogenated Nitrobenzaldehyde) .[8][9]

  • Incineration Requirement: Because of the Chlorine atom (

    
    ), this waste must  be incinerated at a facility equipped with a scrubber to capture hydrogen chloride (HCl) and prevent dioxin formation. Do not  send to standard fuel blending facilities unless they are rated for halogens.
    

References

  • Fisher Scientific. (2025).[10] Safety Data Sheet: 2-Chloro-5-nitrobenzaldehyde. Retrieved from (Used as surrogate for hazard class logic).

  • Sigma-Aldrich. (2025).[10] Product Specification: 4-Chloro-2-nitrobenzaldehyde. Retrieved from .

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from .

  • PubChem. (2025).[8][11] Compound Summary: 4-Chloro-2-nitrobenzaldehyde.[11] Retrieved from .

  • US EPA. (2024). RCRA Waste Classification Guide. Retrieved from .

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